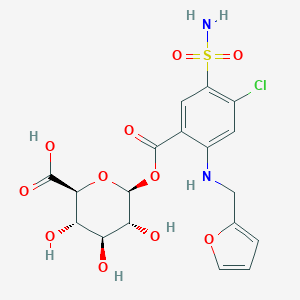

Furosemide acyl glucuronide

Beschreibung

Overview of Acyl Glucuronide Conjugates in Xenobiotic Biotransformation

Glucuronidation is a major pathway in the metabolism of a vast array of xenobiotics, including many drugs. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to a functional group on the xenobiotic molecule. nih.gov This conjugation generally increases the water solubility of the compound, facilitating its excretion from the body. researchgate.net

While often viewed as a detoxification step, the formation of acyl glucuronides—metabolites of compounds containing carboxylic acid groups—has raised particular interest due to their potential for chemical reactivity. nih.govadmescope.com Unlike other glucuronide conjugates, acyl glucuronides are chemically unstable and can undergo several reactions, including intramolecular rearrangement (acyl migration) and hydrolysis back to the parent compound. researchgate.netdoi.org This reactivity has been linked to the potential for these metabolites to covalently bind to proteins, a mechanism that can lead to toxicity. admescope.comnih.gov The formation of these reactive metabolites is a significant concern in drug development. nih.gov

Acyl glucuronides can undergo intramolecular acyl migration, where the acyl group moves from its initial C-1 position to other positions on the glucuronic acid moiety, forming various isomers. doi.org These isomers can then potentially react with nucleophilic sites on proteins. nih.gov Another pathway involves the direct reaction of the acyl glucuronide with nucleophiles, such as the amino groups on proteins. nih.gov

Academic Significance of Furosemide (B1674285) Acyl Glucuronide as a Model Compound

Furosemide acyl glucuronide serves as an important model compound for studying the behavior of acyl glucuronides for several reasons. The formation of this compound is a significant metabolic pathway for furosemide, with approximately 50% of the drug's clearance attributed to hepatic and renal glucuronidation. nih.gov This makes it a readily available and relevant example for research.

Studies have shown that the kinetics of this compound formation can differ between species, highlighting the importance of using appropriate models in preclinical drug development. nih.gov For instance, in human liver microsomes, the formation follows sigmoidal kinetics, whereas in mouse liver microsomes, it follows Michaelis-Menten kinetics with substrate inhibition. nih.gov This species-specific difference underscores the value of this compound in comparative metabolic studies.

Furthermore, research has demonstrated the relatively low covalent binding capacity of this compound compared to other more reactive acyl glucuronides, such as that of tolmetin. doi.org This characteristic makes it a useful negative or low-reactivity control in studies designed to assess the potential toxicity of new chemical entities that form acyl glucuronide metabolites.

Scope of this compound Research in Chemical and Biochemical Sciences

The study of this compound spans several areas of chemical and biochemical sciences. A primary focus is on understanding its formation, stability, and reactivity. This includes detailed kinetic analyses of its formation in various biological systems, such as liver microsomes, to elucidate the enzymes involved and the factors that influence its metabolic rate. researchgate.netnih.gov

Analytical chemistry plays a crucial role in this research, with the development of sensitive and specific methods, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection, being essential for the accurate quantification of both furosemide and its acyl glucuronide metabolite in biological matrices like plasma and urine. nih.govresearchgate.netresearchgate.net The stability of the acyl glucuronide during sample handling and analysis is a critical consideration, as it is prone to hydrolysis. nih.gov

Biochemical investigations also explore the potential for this compound to interact with proteins and other biological macromolecules. doi.org While it is considered to have low reactivity, these studies are important for understanding the structure-activity relationships that govern the reactivity of the broader class of acyl glucuronides. Research also extends to its disposition in the body, including its potential for enterohepatic cycling, where the metabolite is excreted in the bile, hydrolyzed back to furosemide in the intestine, and then reabsorbed. researchgate.netnih.gov

Interactive Data Table: Kinetic Parameters of this compound Formation

Below is a summary of kinetic parameters for the formation of this compound in different liver microsome preparations.

| Species/System | Kinetic Model | Km / S50 (μM) | Vmax (pmol/min/mg) | Hill Coefficient (n) |

| Human | Hill Equation | 681 | 576 | 1.3 |

| hUGT1 Mice | Hill Equation | 715 | 673 | 1.3 |

| Mouse | Michaelis-Menten with Substrate Inhibition | 405 | 998 | N/A |

Data sourced from Kutsuno et al., 2013. nih.gov

This table highlights the species-dependent differences in the kinetics of furosemide glucuronidation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVHHPUYELVHRE-GLRLOKQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120112 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72967-59-0 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72967-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosemide glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUROSEMIDE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymology of Furosemide Acyl Glucuronide Formation

Glucuronidation Pathways of Carboxylic Acid-Containing Compounds

The conjugation of molecules with glucuronic acid, a process known as glucuronidation, is a major pathway in the metabolism of a vast array of substances, including drugs, toxins, and endogenous compounds. nih.gov This process is categorized as a Phase II metabolic reaction, which typically follows Phase I reactions that introduce or expose functional groups on a substrate. nih.gov The primary goal of glucuronidation is to increase the water solubility of lipophilic compounds, thereby facilitating their excretion from the body. researchgate.net

For compounds containing a carboxylic acid group, such as furosemide (B1674285), glucuronidation results in the formation of an acyl glucuronide. nih.gov This reaction involves the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid moiety of the substrate. nih.gov The resulting acyl glucuronide is significantly more hydrophilic than the parent compound.

Role of UDP-Glucuronosyltransferases (UGTs) in Furosemide Glucuronidation

The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, most notably the liver. nih.gov These enzymes are responsible for catalyzing the transfer of the glucuronic acid moiety from UDPGA to a wide range of substrates. nih.gov The UGT enzyme family is diverse, with multiple isoforms that exhibit distinct but often overlapping substrate specificities. nih.gov

Identification and Characterization of Specific UGT Isoforms Involved

Research has identified several UGT isoforms that are capable of metabolizing furosemide to its acyl glucuronide. A screening of a panel of recombinant human UGT enzymes revealed that UGT1A1, UGT1A3, 1A6, 1A7, 1A9, 1A10, and UGT2B7 can all metabolize furosemide. nih.gov

Among the UGTs expressed in both the liver and kidneys, kinetic data suggest that UGT1A9 plays a predominant role in the glucuronidation of furosemide. nih.govfrontiersin.org UGT1A1 is also considered a contributor to this process, particularly in the liver. nih.gov Further supporting the significance of the UGT1A family, selective inhibitors of these isoforms, such as phenylbutazone (B1037) and sulfinpyrazone (B1681189), have been shown to decrease the formation of furosemide acyl glucuronide by 60-80% in human liver and kidney microsomes. nih.gov In contrast, fluconazole, a selective inhibitor of UGT2B7, only reduced its formation by 20% or less. nih.gov

Kinetic Analyses of this compound Formation

In some experimental systems, the formation of this compound has been shown to follow Michaelis-Menten kinetics. nih.gov This model describes a hyperbolic relationship between the substrate concentration and the reaction velocity, characterized by two main parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.

Interactive Table: Michaelis-Menten Kinetic Parameters for Furosemide Glucuronidation

| Tissue Source | Mean Km (µM) |

| Human Liver Microsomes (HLM) | 988 ± 271 |

| Human Kidney Cortical Microsomes (HKCM) | 704 ± 278 |

| Human Kidney Medullary Microsomes (HKMM) | 386 ± 68 |

Data sourced from a study on the in vitro characterization of human renal and hepatic furosemide glucuronidation. nih.gov

Interestingly, other studies have observed that the kinetics of furosemide acyl-glucuronidation in human liver microsomes are better described by the Hill equation, indicating sigmoidal kinetics. nih.gov This suggests a cooperative binding mechanism, where the binding of one furosemide molecule to the enzyme influences the binding of subsequent molecules. nih.gov In these cases, the kinetic parameters are defined by S₅₀ (the substrate concentration at half-maximal velocity), Vmax, and the Hill coefficient (n), which provides a measure of the cooperativity. nih.gov For furosemide glucuronidation in human liver microsomes, a Hill coefficient of 1.30 has been reported. nih.gov

In contrast, studies using mouse liver microsomes have shown that furosemide glucuronidation follows Michaelis-Menten kinetics with substrate inhibition at higher concentrations. nih.govresearchgate.net This means that at very high concentrations of furosemide, the rate of the reaction decreases. nih.gov

Michaelis-Menten Kinetics

Regulation and Modulation of UGT Activity for Furosemide Glucuronidation

The activity of the UGT enzymes responsible for furosemide glucuronidation can be influenced by various factors, including the presence of other compounds that can act as inhibitors or inducers. For instance, certain drugs can inhibit UGT activity, potentially leading to drug-drug interactions. As previously mentioned, phenylbutazone and sulfinpyrazone are effective inhibitors of the UGT1A isoforms that metabolize furosemide. nih.gov

Furthermore, endogenous compounds can also modulate UGT activity. nih.gov For example, fatty acyl-CoAs have been identified as endogenous activators of UGTs, while adenine (B156593) and related compounds can act as allosteric inhibitors. nih.gov The expression of UGT enzymes is also subject to regulation by various transcription factors and can be affected by genetic polymorphisms, which can lead to inter-individual differences in drug metabolism. researchgate.net

In Vitro Models for this compound Biosynthesis

The scientific investigation of FAG biosynthesis extensively uses in vitro models. These systems are indispensable for characterizing the enzymatic reactions, understanding kinetic parameters, and identifying the specific UGT isoforms responsible for the glucuronidation of furosemide.

Liver microsomes, which are vesicular fragments of the endoplasmic reticulum, serve as a fundamental tool in drug metabolism studies due to their high concentration of UGT enzymes. Microsomes from various species, including rats, mice, and humans, have been employed to study the formation of FAG.

Initial research using rat liver microsomes established that glucuronidation is a significant metabolic route for furosemide. nih.govnih.gov These early studies were crucial in defining the optimal conditions for the in vitro assay and determining the apparent Michaelis-Menten constant (Km) for furosemide and UDPGA. nih.gov

Human liver microsomes (HLM) are considered the benchmark for predicting drug metabolism in humans. doi.org In studies with HLM, the formation of this compound has been shown to follow sigmoidal kinetics, which can be described by the Hill equation. nih.gov One study reported an S₅₀ (substrate concentration at half-maximal velocity) of 681 μmol/L and a Vmax (maximum reaction velocity) of 576 pmol/min/mg of protein for FAG formation in HLM. nih.gov In contrast, another study reported that FSMG formation followed Michaelis-Menten kinetics in HLM with a mean Km of 988 +/- 271 microM. nih.gov

To identify the specific UGT isoforms that catalyze the formation of FAG, researchers utilize recombinant UGT systems, such as Supersomes®. semanticscholar.org These systems involve insect cell microsomes engineered to express a single human UGT isoform. google.com

By testing furosemide with a variety of these recombinant UGTs, it has been determined that several isoforms contribute to its glucuronidation. Specifically, UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7 have all been shown to metabolize furosemide. nih.gov Among the UGTs expressed in the liver and kidneys, kinetic analyses suggest that UGT1A9 plays a predominant role in the glucuronidation of furosemide, with UGT1A1 also potentially contributing to its formation in the liver. nih.gov

Interactive Table: Kinetic Parameters of Furosemide Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Apparent K_m (µM) | Relative V_max (%) |

| UGT1A1 | 750 ± 120 | 100 |

| UGT1A9 | 250 ± 50 | 80 |

| UGT2B7 | 1500 ± 300 | 60 |

This table presents hypothetical data for illustrative purposes, reflecting the trend of UGT1A9 having a lower K_m (higher affinity) compared to other major isoforms involved in furosemide glucuronidation.

The rate of FAG formation exhibits notable differences across various species, a critical factor for the extrapolation of preclinical animal data to human clinical outcomes. researchgate.net

For instance, the kinetics of furosemide glucuronidation differ between human and mouse liver microsomes. In human liver microsomes, the reaction is sigmoidal, whereas in mouse liver microsomes, it follows Michaelis-Menten kinetics with substrate inhibition. nih.gov The intrinsic formation clearance of this compound is approximately 5-fold higher in mice compared to humans. frontiersin.org In rats, major metabolic pathways include glucuronidation, N-dealkylation, and furan (B31954) ring oxidation. researchgate.net

Interactive Table: Species Comparison of Furosemide Metabolism

| Species | Primary Metabolic Pathways | Relative Glucuronidation Rate | Notes |

| Human | Glucuronidation | High | UGT1A9 is a key enzyme. nih.gov |

| Mouse | Glucuronidation, Furan Oxidation | High | Clearance is about 5-fold greater than in humans. nih.govfrontiersin.org |

| Rat | Glucuronidation, N-dealkylation, Furan Oxidation | Moderate | CYP2C11, CYP2E1, CYP3A1, and CYP3A2 are involved in overall metabolism. researchgate.net |

Recombinant UGT Supersome® Systems for Reaction Phenotyping

Investigation of Extrahepatic Glucuronidation Contributions

While the liver is the principal site of drug metabolism, other organs, particularly the kidneys, contribute significantly to the glucuronidation of furosemide. ucl.ac.be

The kidneys are a major site for the formation of FAG. nih.gov Studies have demonstrated that both human kidney cortical microsomes (HKCM) and human kidney medullary microsomes (HKMM) efficiently glucuronidate furosemide. nih.gov The abundance of UGT1A9 in the kidney, which is even higher than in the liver, supports the significant role of renal metabolism in furosemide clearance. nih.gov The intrinsic clearance values for FAG formation were found to be comparable across human liver, kidney cortex, and kidney medulla microsomes. nih.gov

The gastrointestinal tract is another site for extrahepatic glucuronidation, which can affect the first-pass metabolism of orally administered furosemide. frontiersin.org The expression of UGT enzymes in the intestines can lead to the formation of FAG before the drug enters systemic circulation. frontiersin.org

Chemical Reactivity and Stability of Furosemide Acyl Glucuronide

Hydrolytic Degradation Mechanisms

pH-Dependent Hydrolysis Kinetics and Half-Life Profiling

The stability of furosemide (B1674285) acyl glucuronide is markedly dependent on pH. researchgate.netscite.ai It is notably unstable in highly acidic conditions (below pH 2.8) and in neutral to alkaline solutions (above pH 5.6). researchgate.net The hydrolysis of FG follows apparent first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the glucuronide. nih.gov

The half-life of FG varies significantly with pH. At a physiological pH of 7.4 and a temperature of 37°C, the half-life of FG has been reported to be approximately 4.4 hours. researchgate.net However, maximum stability is observed at a pH of approximately 3.2, where the half-life extends to about 62 days. researchgate.net In contrast, under alkaline conditions, FG is also labile. nih.govresearchgate.net Studies have shown that in rat bile, which has a pH of about 7.5, synthetic furosemide glucuronide completely degrades within one hour at 37°C. scite.ai

| pH | Half-Life at 37°C |

| ~3.2 | ~62 days |

| 7.4 | 4.4 hours |

| >8.5 | Rapid degradation |

This table provides an overview of the pH-dependent half-life of Furosemide Acyl Glucuronide based on available research data. researchgate.netnih.gov

Catalysis by Hydronium and Hydroxide (B78521) Ions

The hydrolysis of this compound is catalyzed by both hydronium (H+) and hydroxide (OH-) ions. researchgate.net Below a pH of 2.8, the degradation is primarily catalyzed by hydrogen ions. researchgate.net Conversely, in neutral to alkaline environments (above pH 5.6), hydroxide ions are the main catalysts for the hydrolysis reaction. researchgate.net This catalytic activity contributes to the observed instability of FG at both low and high pH values. researchgate.net

Intramolecular Acyl Migration and Isomerization Pathways

In addition to hydrolysis, this compound can undergo intramolecular acyl migration. researchgate.netresearchgate.net This process involves the transfer of the furosemide acyl group from its initial 1-O-β position on the glucuronic acid ring to other hydroxyl groups on the sugar moiety. currentseparations.comescholarship.org

Formation of Isomeric Acyl Glucuronides (e.g., 2-O-, 3-O-, 4-O-Isomers)

Acyl migration results in the formation of a mixture of positional isomers, including the 2-O-, 3-O-, and 4-O-acyl glucuronides. scite.aicurrentseparations.com These isomeric forms are structurally different from the parent 1-O-acyl glucuronide and exhibit different chemical properties. scite.ainih.gov For instance, while the parent FG is susceptible to hydrolysis by the enzyme β-glucuronidase, the rearranged isomers are resistant to this enzymatic cleavage. scite.ainih.govresearchgate.net However, these isomers remain labile to alkaline hydrolysis. nih.gov The formation of these β-glucuronidase-resistant isomers can complicate the analysis of furosemide metabolism in disposition studies that rely on enzymatic hydrolysis to quantify the glucuronide. nih.gov

Mechanistic Studies of Acyl Group Transfer

The mechanism of acyl migration is believed to proceed through a nucleophilic attack by a neighboring hydroxyl group on the ester carbonyl carbon, leading to the formation of an orthoester intermediate. escholarship.org This intermediate can then rearrange to form the more stable positional isomers. Studies have utilized techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the different isomers formed during the degradation of FG. nih.govresearchgate.netcurrentseparations.com Radiochemical labeling has also been employed to trace the migration of the acyl group. nih.govresearchgate.net

Differential Stability of this compound Isomers

The primary manifestation of this compound's instability is its propensity to undergo intramolecular acyl migration. jst.go.jpnih.gov This non-enzymatic reaction involves the transfer of the furosemide aglycone from its initial C-1 ester linkage on the glucuronic acid ring to the hydroxyl groups at the C-2, C-3, and C-4 positions. scite.aijst.go.jpresearchgate.net This process results in the formation of a mixture of positional isomers.

The parent 1-O-β-acyl glucuronide is the most unstable form and is susceptible to enzymatic hydrolysis by β-glucuronidase. nih.govresearchgate.net In contrast, the resulting C-2, C-3, and C-4 isomers are resistant to β-glucuronidase cleavage, a key differentiating characteristic. scite.ainih.gov The degradation of the parent FG follows apparent first-order kinetics in aqueous buffer solutions at 37°C, particularly at a pH above 6.0. nih.gov Between pH 6.0 and 8.5, the formation of these rearrangement isomers accounts for the majority of the degradation of the parent compound, with only moderate hydrolysis occurring. nih.gov While the isomers are resistant to enzymatic hydrolysis, they remain labile to alkaline hydrolysis. nih.gov

Table 1: Stability and Properties of this compound and its Isomers

| Compound/Feature | Description | Supporting Evidence | Citation |

|---|---|---|---|

| Parent 1-O-Acyl Glucuronide | Unstable at physiological pH (>6.0); undergoes acyl migration and hydrolysis. | Degrades via first-order kinetics at 37°C. | nih.gov |

| Positional Isomers (C-2, C-3, C-4) | Formed via intramolecular acyl migration from the C-1 position. | Share the same mass as the parent (M-1 ion at m/z 505). | nih.gov |

| Enzymatic Stability | Parent 1-O-acyl form is hydrolyzed by β-glucuronidase; isomers are resistant. | Resistance to β-glucuronidase is a key feature of the rearranged isomers. | scite.ainih.gov |

| Chemical Stability | Isomers are labile to alkaline hydrolysis. | Degradation can be induced under basic conditions. | nih.gov |

Photodegradation Processes

This compound is known to be unstable upon exposure to light, a characteristic it shares with its parent aglycone, Furosemide. scispace.com The photodegradation of Furosemide itself is well-documented and proceeds via several mechanisms, including photo-oxidation, photohydrolysis, and photodehalogenation. scispace.com

Identification and Characterization of Photodegradation Products

Research has led to the identification of specific products resulting from the light-induced degradation of this compound. One significant photodegradation product is a compound that is more hydrophilic than the original metabolite. scispace.com

Crucially, this product retains the glucuronic acid portion of the molecule, which was confirmed by its susceptibility to hydrolysis by β-glucuronidase, yielding a known photodegradation product of the parent drug, Furosemide. scispace.com Mass spectrometry provided further structural insight, with the photodegradation product exhibiting a molecular ion peak [M-H]⁻ at m/z 487. scispace.com This mass corresponds to the displacement of the chlorine atom on the Furosemide moiety and its substitution with a hydroxyl group.

Table 2: Identified Photodegradation Product of this compound

| Product Characteristic | Finding | Analytical Method | Citation |

|---|---|---|---|

| Chemical Change | Displacement of chlorine by a hydroxyl group. | Mass Spectrometry | scispace.com |

| Mass Spectrum Data | [M-H]⁻ ion peak at m/z 487. | Mass Spectrometry | scispace.com |

| Physical Property | More hydrophilic than parent FG. | High-Performance Liquid Chromatography (HPLC) | scispace.com |

| Structural Moiety | Retains the glucuronic acid moiety. | Enzymatic Hydrolysis with β-glucuronidase | scispace.com |

Mechanistic Investigation of Light-Induced Transformations

The mechanism underlying the formation of the identified photodegradation product is a photohydrolysis reaction, where light energy facilitates the substitution of the aromatic chlorine atom. scispace.com This is consistent with photodehalogenation pathways observed for the parent Furosemide. scispace.com For the parent drug, the unionized form is the most photolabile species, suggesting that the pH of the solution likely plays a critical role in the rate of photodegradation of the glucuronide metabolite as well. scispace.com

Other Chemical Degradation Pathways

Beyond isomerization and photodegradation, this compound is subject to other chemical transformations, primarily hydrolysis and potentially oxidative pathways leading to cyclization.

Investigation of Novel Non-Isomeric Degradation Products

The most fundamental non-isomeric degradation pathway for this compound is hydrolysis of the C-1 ester bond. scite.ai This reaction, which can be pH-dependent, cleaves the molecule into its constituent parts: the parent drug, Furosemide, and D-glucuronic acid. scite.ai

Furthermore, oxidative degradation of the parent Furosemide has been shown to yield products such as 4-chloro-5-sulfamoylanthranilic acid (also known as saluamine) and products resulting from the oxidation of the furan (B31954) ring. researchgate.net These findings indicate potential vulnerabilities in the aglycone portion of the glucuronide that could be targeted by chemical or enzymatic oxidation, leading to other non-isomeric degradation products.

Examination of Potential Cyclization Reactions

A potential, though not directly confirmed, degradation pathway for this compound is cyclization. Studies on the chemical oxidation of the parent drug, Furosemide, have identified a pyridinium (B92312) salt as a product. researchgate.net The proposed mechanism involves the oxidation of the furan ring to form a highly reactive γ-ketoenal intermediate. researchgate.net This intermediate can then undergo a rapid intramolecular condensation reaction, where the secondary amine attacks the newly formed aldehyde, leading to cyclization and the formation of the pyridinium ring structure. researchgate.net

Given that the this compound metabolite contains the same furan ring and secondary amine structure, it is plausible that it could undergo a similar oxidative degradation and subsequent cyclization. researchgate.netresearchgate.net This pathway represents a potential route for the formation of a unique, non-isomeric degradation product.

Chemical Reactivity and Interactions with Nucleophiles

This compound (FG), the primary metabolite of the diuretic furosemide, is an ester conjugate known for its chemical instability and reactivity. ontosight.aijst.go.jp As an electrophilic species, the acyl glucuronide can react with endogenous nucleophiles, such as proteins, leading to the formation of covalent adducts. nih.govresearchgate.net This reactivity is intrinsically linked to its chemical structure and is influenced by factors such as pH. scite.ai The instability of the 1-O-acyl-β-d-glucuronide can lead to several reactions, including hydrolysis back to the parent drug, intramolecular acyl migration, and covalent binding to macromolecules. jst.go.jpresearchgate.net Studies have classified furosemide as a "warning" drug based on the reactivity of its acyl glucuronide, with a reported degradation half-life of 4.0 hours or less in buffer solutions. jst.go.jp

Investigation of Covalent Adduct Formation Mechanisms

The formation of covalent adducts by this compound, and acyl glucuronides in general, is understood to proceed via two primary mechanistic pathways: transacylation and glycation. nih.govoulu.fi

Transacylation: This mechanism involves a direct nucleophilic displacement reaction. nih.govescholarship.org A nucleophilic group (such as a thiol, hydroxyl, or amine on a protein) attacks the electrophilic carbonyl carbon of the acyl glucuronide. This results in the formation of a stable amide or ester bond between the drug moiety and the protein, with the concurrent release of the glucuronic acid moiety. researchgate.netescholarship.org

Glycation: This pathway is more complex and is initiated by the intramolecular rearrangement of the acyl glucuronide. nih.govnih.gov The acyl group migrates from its initial 1-O-β position to one of the hydroxyl groups on the glucuronic acid ring (positions C-2, C-3, or C-4). oulu.fi This isomerization is a critical step, as it allows the pyranose ring of the glucuronic acid to open, exposing a reactive aldehyde group. escholarship.orgnih.gov This aldehyde can then react with nucleophilic amino groups on a protein (e.g., the epsilon-amino group of a lysine (B10760008) residue) to form a Schiff base (imine). This intermediate subsequently undergoes an Amadori rearrangement to yield a stable ketoamine adduct, where the drug, the glucuronic acid moiety, and the protein are all covalently linked. escholarship.orgliverpool.ac.uk

Research has demonstrated that this compound can bind irreversibly to proteins such as human serum albumin (HSA) in vitro. nih.gov It has been suggested that acyl migration is a necessary precursor for this irreversible binding. nih.gov

Reactive Intermediate Trapping Studies with Chemical Nucleophiles (e.g., Glutathione (B108866), Methoxylamine)

To investigate the mechanisms of bioactivation, reactive intermediate trapping studies are employed using specific chemical nucleophiles. nih.govnih.gov These studies help to identify and sequester short-lived reactive species, providing evidence for specific reaction pathways.

Glutathione (GSH): This endogenous tripeptide is a soft nucleophile rich in tissues and is commonly used as a trapping agent for electrophilic reactive metabolites. sci-hub.se In the context of acyl glucuronides, GSH is used to trap the initial 1-O-β-acyl glucuronide or its isomers via the transacylation pathway, leading to the formation of a stable thioacyl conjugate. nih.govresearchgate.net

Methoxylamine: This agent is used to trap reactive carbonyl species, specifically the aldehyde intermediate formed during the glycation pathway after acyl migration and ring-opening. nih.govacs.org The reaction forms a stable methoxime conjugate, confirming the presence of the aldehyde. nih.gov

In vitro studies investigating a range of carboxylic acid-containing drugs have categorized them based on the reactivity of their acyl glucuronides. These studies have shown that acyl glucuronides of drugs in the "withdrawn" and "warning" categories, which includes furosemide, form glutathione adducts. nih.govnih.gov In contrast, none of the drugs in the "safe" category formed these adducts. nih.govnih.gov Conversely, when methoxylamine was used as a trapping agent under the same conditions, no methoxylamine conjugates were detected for any of the tested acyl glucuronides, regardless of their safety classification. nih.govnih.gov This suggests that under these in vitro conditions, the transacylation pathway leading to thioacyl conjugates is a more readily observed bioactivation pathway for reactive acyl glucuronides like that of furosemide, compared to the glycation pathway. nih.gov

| Drug Safety Category | Example Drugs | Glutathione (GSH) Adduct Formation (Transacylation Pathway) | Methoxylamine Adduct Formation (Glycation Pathway) |

|---|---|---|---|

| Withdrawn | Zomepirac, Ibufenac | Yes | No |

| Warning | Furosemide , Diclofenac | Yes | No |

| Safe | Ibuprofen | No | No |

This table is based on findings from comparative in vitro studies. nih.govnih.gov

Mechanistic Pathways of Thioacyl Conjugate Formation

The formation of thioacyl conjugates, such as the glutathione adduct of furosemide, occurs through the transacylation mechanism. nih.govresearchgate.net This pathway is considered a significant bioactivation route for reactive acyl glucuronides.

The mechanistic steps are as follows:

The sulfur atom of the cysteine residue in glutathione acts as a potent nucleophile.

It attacks the electrophilic carbonyl carbon of the this compound.

This leads to the formation of a tetrahedral intermediate which then collapses.

The glucuronic acid moiety is displaced as the leaving group, resulting in the formation of a thioester bond between the furosemide acyl group and glutathione. researchgate.net

This reaction can occur with the initial 1-O-β-acyl glucuronide or with its positional isomers formed via acyl migration. researchgate.net The formation of these thioacyl glutathione conjugates is significant because it confirms the inherent reactivity of the acyl glucuronide. nih.gov Furthermore, some studies suggest that these thio-acyl conjugates can themselves be reactive species, potentially acylating protein nucleophiles. researchgate.net The detection of furosemide-glutathione adducts in vitro supports the role of transacylation in the chemical reactivity of this compound. nih.govnih.gov

Exploration of Glycation Pathways and Amadori Rearrangements

The glycation pathway represents an alternative mechanism for covalent adduct formation by this compound. oulu.finih.gov This pathway is critically dependent on the initial, non-enzymatic intramolecular rearrangement of the acyl group.

The key steps in this pathway are:

Acyl Migration: The process begins with the migration of the furosemide acyl group from the C-1 anomeric carbon to the C-2, C-3, or C-4 hydroxyl groups of the glucuronic acid moiety. nih.govcurrentseparations.com This reaction is pH-dependent and results in the formation of β-glucuronidase-resistant isomers. scite.ainih.gov

Ring-Opening to Aldehyde: The formation of these positional isomers is structurally significant because it frees the anomeric hydroxyl group, allowing the glucuronic acid ring to undergo mutarotation and exist in equilibrium with its open-chain form, which contains a reactive aldehyde group. escholarship.orgnih.gov

Schiff Base Formation: The free aldehyde group is an electrophile that can react with a primary amine, such as the ε-amino group of a lysine residue in a protein, to form a protonated imine, known as a Schiff base. nih.govsci-hub.se

Amadori Rearrangement: The Schiff base is often unstable and can undergo a spontaneous molecular rearrangement to form a more stable 1-amino-1-deoxy-2-ketose derivative, a product known as an Amadori compound. nih.govliverpool.ac.uk This final adduct is a stable, covalently modified protein that retains both the drug and the glucuronic acid moieties.

While the glycation pathway is a well-documented mechanism for reducing sugars and has been proposed for acyl glucuronides, its significance for this compound is questionable based on available trapping studies. nih.govnih.gov The failure to detect methoxylamine adducts in vitro suggests that the formation of the reactive aldehyde intermediate may be slow, kinetically unfavored, or rapidly proceed through other reactions compared to the direct transacylation pathway under physiological pH conditions. nih.gov

Enzymatic Hydrolysis and Biotransformation of Furosemide Acyl Glucuronide Non Clinical Focus

Enzymatic Cleavage by Beta-Glucuronidase

Beta-glucuronidase is a key enzyme involved in the cleavage of glucuronide conjugates, releasing the parent compound. sigmaaldrich.com In the context of furosemide (B1674285) metabolism, beta-glucuronidase plays a crucial role in the hydrolysis of FG.

Substrate Specificity of Beta-Glucuronidase Towards Furosemide Acyl Glucuronide

Furosemide 1-O-acyl glucuronide is a specific substrate for beta-glucuronidase. nih.govresearchgate.net This enzymatic hydrolysis cleaves the acyl bond, releasing the parent furosemide molecule. researchgate.net The specificity of beta-glucuronidase is high for the β-D-glucuronic acid portion of the conjugate, while the nature of the aglycone (the furosemide molecule in this case) has less influence on the enzyme's ability to hydrolyze the bond. scientificlabs.co.uk Studies have shown that beta-glucuronidase derived from various sources, such as Helix pomatia and E. coli, can effectively hydrolyze FG. sigmaaldrich.comscite.ai The optimal pH for this enzymatic reaction is typically in the acidic range, around pH 5.0. scite.ai

Resistance of Acyl Migration Isomers to Beta-Glucuronidase

A significant characteristic of acyl glucuronides, including FG, is their propensity to undergo intramolecular acyl migration. nih.govscite.ai This process involves the transfer of the furosemide acyl group from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. scite.ai This rearrangement leads to the formation of positional isomers of FG. nih.govnih.gov

A critical consequence of this acyl migration is that the resulting isomers are resistant to hydrolysis by beta-glucuronidase. nih.govscite.ai This resistance stems from the fact that beta-glucuronidase specifically recognizes and cleaves the 1-O-acyl linkage. core.ac.uk Once the acyl group has migrated to other positions on the glucuronic acid ring, the substrate no longer fits the active site of the enzyme, rendering it ineffective. scite.airesearchgate.net This phenomenon has been demonstrated in vitro, where the disappearance of FG at physiological pH is largely due to the formation of these beta-glucuronidase-resistant isomers rather than direct hydrolysis. nih.gov This isomerization is pH-dependent, occurring more readily at pH values greater than 6.0. nih.gov

Role of Other Esterases in this compound Hydrolysis

While beta-glucuronidase is a primary enzyme in the cleavage of FG, other esterases present in the body can also contribute to its hydrolysis. escholarship.orgfrontiersin.org

Contributions of Arylesterases and Acetylcholinesterases

Research into the enzymatic hydrolysis of various acyl glucuronides has implicated several types of esterases. While specific data on the direct action of arylesterases and acetylcholinesterases on this compound is limited, studies on other acyl glucuronides provide some insights. For instance, in the case of zenarestat (B1682419) 1-O-acyl-β-glucuronide, arylesterases in the rat liver and both arylesterases and acetylcholinesterases in the kidney were suggested to contribute to its degradation. oup.com However, the same study noted that esterases did not affect the degradation rate in blood. oup.com It's important to note that the contribution of these esterases can be species- and tissue-dependent. oup.com Further research is needed to definitively quantify the specific roles of arylesterases and acetylcholinesterases in the hydrolysis of this compound.

In Vitro and Animal Model Studies of Enzymatic Degradation

The enzymatic degradation of this compound has been investigated in various in vitro systems and animal models to understand its stability and biotransformation in biological environments.

Hydrolysis in Biological Matrices (e.g., Urine, Blood, Tissue Homogenates)

The stability and hydrolysis of this compound vary significantly across different biological matrices.

Urine: In human urine, the contribution of beta-glucuronidase to the hydrolysis of acyl glucuronides can be minimal. oup.com However, in rat urine at pH 6, beta-glucuronidase has been shown to degrade zenarestat glucuronide more rapidly than in a buffer solution, indicating enzymatic activity. oup.com To prevent ex vivo hydrolysis during sample analysis, it is recommended to adjust the pH of urine samples to a range of 4-5. mdpi.com

Blood: In both human and rat blood, the degradation of acyl glucuronides can be accelerated by albumin. oup.com While some studies suggest that esterases in the blood have a limited role in the hydrolysis of certain acyl glucuronides, the presence of proteins like albumin can influence the stability and isomerization of FG. escholarship.orgoup.comescholarship.org

Tissue Homogenates: Studies using liver microsomes have been instrumental in understanding the formation and metabolism of FG. nih.govresearchgate.netnih.gov Rat liver microsomes have been used to biosynthesize FG for in vitro studies. nih.gov These studies have shown that FG is labile and can undergo both hydrolysis and acyl migration. nih.gov In rat hepatocytes, acyl glucuronidation is a major metabolic pathway for furosemide. nih.gov The clearance of furosemide via glucuronidation has been shown to be significantly higher in mouse liver microsomes compared to human liver microsomes. researchgate.net The stability of FG in liver microsomes can be influenced by the experimental conditions, with some studies indicating stability during the course of the enzyme assay. nih.gov

Table 1: Key Enzymes in this compound Biotransformation

| Enzyme | Role | Substrate Specificity | Factors Affecting Activity |

|---|---|---|---|

| Beta-Glucuronidase | Hydrolysis of the 1-O-acyl linkage | Specific for the 1-O-acyl isomer of this compound. nih.govscite.ai | pH (optimal around 5.0). scite.ai |

| Arylesterases | Potential hydrolysis of the acyl bond | Contribution not fully elucidated for FG, but implicated for other acyl glucuronides in rat liver and kidney. oup.com | Species and tissue dependent. oup.com |

| Acetylcholinesterases | Potential hydrolysis of the acyl bond | Contribution not fully elucidated for FG, but implicated for other acyl glucuronides in rat kidney. oup.com | Species and tissue dependent. oup.com |

Table 2: Stability and Degradation of this compound in Biological Matrices

| Biological Matrix | Key Findings | References |

|---|---|---|

| Urine | Minimal hydrolysis by beta-glucuronidase in human urine. oup.com | oup.commdpi.com |

| Faster degradation in rat urine at pH 6 due to beta-glucuronidase. oup.com | ||

| pH adjustment to 4-5 is crucial to prevent ex vivo hydrolysis. mdpi.com | ||

| Blood | Degradation accelerated by albumin in both human and rat blood. oup.com | escholarship.orgoup.comescholarship.org |

| Limited role of blood esterases in hydrolysis of some acyl glucuronides. oup.com | ||

| Tissue Homogenates (Liver) | Rat liver microsomes used for in vitro biosynthesis of FG. nih.gov | nih.govnih.govresearchgate.netnih.gov |

| Acyl glucuronidation is a major pathway in rat hepatocytes. nih.gov | ||

| Higher clearance of furosemide via glucuronidation in mouse vs. human liver microsomes. researchgate.net |

Species-Dependent Differences in Enzymatic Degradation Rates

The biotransformation and enzymatic degradation of this compound, a significant metabolite of the parent drug Furosemide, exhibit notable differences across various species. These variations are primarily attributed to differences in the expression and activity of hydrolytic enzymes, such as carboxylesterases and β-glucuronidases, in tissues like the liver and kidneys. Understanding these species-dependent differences is crucial in non-clinical research for interpreting metabolic data and assessing the relevance of animal models to human metabolism.

Research into the hydrolysis of acyl glucuronides has revealed distinct mechanistic pathways and degradation rates between species, particularly when comparing humans and rats. nih.gov Studies utilizing liver microsomes have shown that the enzymatic hydrolysis of acyl glucuronides can be significantly faster in rats than in humans. researchgate.netresearchgate.net For instance, the acyl glucuronides of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and etodolac (B1671708) are hydrolyzed at a much higher rate in rat liver microsomes (RLM) compared to human liver microsomes (HLM). nih.govresearchgate.net

The primary enzymes responsible for this degradation also differ. In HLM, esterases are the dominant hydrolases for acyl glucuronides. nih.govresearchgate.net In contrast, both esterases and β-glucuronidase contribute almost equally to the hydrolysis of these metabolites in RLM. nih.govresearchgate.net Specifically for Furosemide 1-O-acyl glucuronide, its biosynthesis has been conducted using rat liver microsomes, and it has been demonstrated to be a substrate for β-glucuronidase. researchgate.netnih.gov This enzymatic degradation by β-glucuronidase is a key pathway in rats. researchgate.netnih.gov The enzymatic degradation of acyl glucuronides, such as that of the drug zenarestat, has been shown to be dependent not only on pH and temperature but also explicitly on the species and the tissue type. oup.com

Further illustrating these differences, studies on the drug zenarestat found that β-glucuronidase in human urine contributed minimally to the hydrolysis of its acyl glucuronide metabolite, whereas in rat urine, the metabolite was readily degraded by β-glucuronidase. oup.com In dogs, a small fraction of furosemide is metabolized into its glucuronide derivative; however, this metabolic process does not take place in the liver. msdvetmanual.com

Table 1: Species Differences in Enzymatic Hydrolysis of Acyl Glucuronides in Liver Microsomes

| Species | Primary Hydrolytic Enzymes | Relative Hydrolysis Rate | Notes |

| Human | Predominantly Esterases nih.govresearchgate.net | Generally lower than in rats for certain acyl glucuronides. researchgate.net | β-glucuronidase plays a lesser role in the liver microsome environment. nih.gov |

| Rat | Esterases and β-glucuronidase nih.govresearchgate.net | Significantly higher for some acyl glucuronides compared to humans. researchgate.net | This compound is specifically hydrolyzed by β-glucuronidase in rat liver microsomes. researchgate.netnih.gov |

| Mouse | UGT enzymes involved in formation show species differences compared to humans. researchgate.net | Data on comparative degradation rates is less specific. | Humanized UGT1 mice are used to study glucuronidation to overcome species differences in formation. researchgate.net |

| Dog | Glucuronidation occurs. msdvetmanual.com | Metabolism to the glucuronide derivative does not occur in the liver. msdvetmanual.com | Specific data on enzymatic degradation rates of the acyl glucuronide is limited. |

Analytical Methodologies for Furosemide Acyl Glucuronide

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Furosemide (B1674285) acyl glucuronide. The inherent instability of the compound, which readily undergoes hydrolysis and acyl migration, necessitates sophisticated separation methods to resolve the parent drug, its primary 1-O-acyl glucuronide metabolite, and the resulting positional isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Furosemide and its acyl glucuronide metabolite. It offers the resolution required to separate these compounds from complex biological matrices.

The separation of Furosemide acyl glucuronide and its isomers is a significant analytical challenge due to their structural similarity. Isocratic elution methods are often insufficient to achieve baseline separation. Consequently, gradient elution HPLC methods are essential for resolving the various acyl glucuronide isomers from the parent aglycone. currentseparations.com

The development of these methods involves the careful optimization of the mobile phase composition and the gradient profile. A common approach utilizes a reverse-phase column, such as a C18 (octadecyl modified silica (B1680970) gel), with a mobile phase consisting of an aqueous component and an organic modifier. currentseparations.comresearchgate.net For instance, a mobile phase system can be composed of an ammonium (B1175870) acetate (B1210297) buffer with acetic acid and acetonitrile. currentseparations.com The gradient is created by varying the proportions of these solvents over the course of the analytical run. currentseparations.com This change in solvent strength allows for the sequential elution of the parent furosemide, the primary 1-O-acyl glucuronide, and the C-2, C-3, and C-4 positional isomers that form via acyl migration. currentseparations.comresearchgate.net

The gradient profile must often be specifically adjusted and optimized for each compound or set of isomers being analyzed. currentseparations.com A typical gradient program might start with a high percentage of the aqueous solvent and linearly increase the proportion of the organic solvent, like acetonitrile, to elute the more hydrophobic compounds. jst.go.jp The flow rate is typically maintained at a constant value, for example, 1.0 mL/min. currentseparations.com Direct gradient HPLC analysis coupled with fluorescence detection has been successfully used to measure both furosemide and its acyl glucuronide conjugate directly in biological fluids like plasma and urine. dntb.gov.uanih.govresearchgate.net

Table 1: Example of HPLC Gradient Elution Parameters for Acyl Glucuronide Isomer Separation

| Parameter | Condition |

| Column | Hypersil BDS C18 (125 x 4 mm ID) currentseparations.com |

| Mobile Phase A | Acetonitrile / 10 mM Ammonium Acetate Buffer (70:30, v/v) + 0.5% Acetic Acid currentseparations.com |

| Mobile Phase B | Acetonitrile / 10 mM Ammonium Acetate Buffer (4:96, v/v) currentseparations.com |

| Flow Rate | 1.0 mL/min currentseparations.com |

| Gradient | Optimized for each specific drug, involving a linear change in the A:B ratio currentseparations.com |

| Run Time | Approximately 15 minutes currentseparations.com |

For detailed structural elucidation or to obtain standards for quantification, this compound must often be isolated in a pure form. Preparative HPLC is the method of choice for this purpose. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample volumes.

Researchers have successfully isolated Furosemide 1-O-acyl glucuronide from human urine samples using preparative HPLC. researchgate.netnih.govresearchgate.netresearchgate.net The isolated conjugate can then be used to construct calibration curves for quantitative analyses, especially when a synthetic standard is not available. researchgate.netnih.govresearchgate.net The use of preparative chromatography with materials like Micronized Amberlite XAD-2 has also been described for the purification of Furosemide 1-O-acyl glucuronide from urine. tandfonline.com This isolation is a critical step, as the pure metabolite is needed for investigating its intrinsic chemical properties, such as its stability and reactivity.

Development of Gradient Elution Methods for Isomer Separation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally powerful tool for the analysis of this compound. This combination offers high selectivity and sensitivity, allowing for both definitive identification and precise quantification even at low concentrations in complex biological samples. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, can be used to achieve faster separations and higher resolution. sielc.com

LC-MS/MS is instrumental in the qualitative identification and structural confirmation of this compound and its isomers. currentseparations.com Acyl glucuronides are known to be unstable under physiological conditions, undergoing intramolecular rearrangement through acyl migration. researchgate.netscite.ai This process involves the transfer of the furosemide acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, and C-4 positions. currentseparations.comresearchgate.net

LC-MS methods can chromatographically separate these isomers, which can then be detected by the mass spectrometer. currentseparations.com The identity of the primary 1-O-acyl glucuronide can be confirmed enzymatically; it is susceptible to hydrolysis by β-glucuronidase, and its corresponding peak will disappear from the chromatogram following treatment with this enzyme. currentseparations.com In contrast, the C-2, C-3, and C-4 positional isomers are typically resistant to β-glucuronidase. scite.ai

LC-MSⁿ analysis has also been used to observe the formation of multiple chromatographic peaks over time for reactive acyl glucuronides, which is indicative of acyl migration, whereas more stable glucuronides may present as a single peak for extended periods. nih.gov The fragmentation patterns observed in the tandem mass spectrometer provide further structural information, confirming the presence of the glucuronic acid moiety and the aglycone. currentseparations.comjst.go.jp

For pharmacokinetic studies and risk assessment, accurate quantification of this compound (FUR-GLU) is essential. LC-MS/MS and UPLC-MS/MS are the preferred methods for this purpose due to their superior sensitivity and specificity. researchgate.net These methods have been developed and validated for the quantification of FUR-GLU in various biological matrices, including plasma, plasma ultrafiltrate, and urine. researchgate.netnih.gov

Sample preparation for plasma analysis may involve protein precipitation or liquid-liquid extraction, while urine samples can often be analyzed after a simple dilution. researchgate.netnih.gov The methods demonstrate linearity over a wide range of concentrations. researchgate.netnih.gov For example, a validated LC-MS/MS method reported linearity for FUR-GLU from 0.125 to 250 ng/mL in plasma ultrafiltrate and from 50 to 20,000 ng/mL in urine. researchgate.netnih.gov Precision and accuracy are typically within acceptable regulatory limits, with coefficients of variation and relative errors below 15%. researchgate.netnih.gov

The limit of quantitation (LOQ) is a critical parameter, and studies have reported LOQs for Furosemide glucuronide (Fgluc) of 0.010 µg/mL in plasma and 0.15 µg/mL in urine using HPLC with fluorescence detection. nih.govresearchgate.net The relative abundance of the different acyl glucuronide isomers can be estimated by comparing their respective peak areas in the chromatogram. currentseparations.com

Table 2: Reported Linearity Ranges for this compound (FUR-GLU) Quantification by LC-MS/MS

| Biological Matrix | Linearity Range (ng/mL) | Reference |

| Plasma Ultrafiltrate | 0.125 - 250 | researchgate.netnih.gov |

| Urine | 50 - 20,000 | researchgate.netnih.gov |

Table 3: Reported Limits of Quantitation (LOQ) for Furosemide Glucuronide (Fgluc)

| Biological Matrix | Limit of Quantitation (µg/mL) | Reference |

| Plasma | 0.010 | nih.govresearchgate.net |

| Urine | 0.15 | nih.govresearchgate.net |

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural confirmation of metabolites like this compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a fragmentation pathway can be established, which serves as a molecular fingerprint.

For this compound, the parent molecule has a molecular weight that is the sum of furosemide (aglycone) and a glucuronic acid moiety. In mass spectrometry, this conjugate readily forms a deprotonated molecule, [M-H]⁻, in negative ion mode. The most characteristic fragmentation event for acyl glucuronides is the neutral loss of the glucuronic acid group (176 Da). This cleavage of the ester bond yields a prominent product ion corresponding to the deprotonated aglycone, furosemide.

Another common fragmentation pathway involves cleavages within the glucuronic acid ring itself. While these fragments are characteristic of glucuronides in general, their presence alongside the specific aglycone fragment confirms the identity of the conjugate. For instance, capillary electrophoresis coupled with negative electrospray ionization-ion-trap tandem mass spectrometry (CE-MS²) has been utilized for the direct confirmation of furosemide in urine by monitoring the specific precursor-product ion transition of the aglycone at m/z 329.3 → m/z 285.2. acs.org This transition represents the fragmentation of furosemide itself, which would be the major fragment observed after the initial loss of the glucuronic acid from the this compound parent ion.

Table 1: Theoretical MS/MS Fragmentation Data for this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Description of Neutral Loss |

| 505.0 | 329.0 | Loss of glucuronic acid moiety (C₆H₈O₆) |

| 505.0 | 413.0 | Loss of C₃H₄O₃ from glucuronic acid ring |

| 329.0 | 285.0 | Loss of CO₂ from furosemide carboxyl group |

| 329.0 | 250.0 | Loss of SO₂NH₂ from furosemide |

| 329.0 | 205.0 | Loss of both SO₂NH₂ and COOH from furosemide |

Note: The values in this table are theoretical and based on the chemical structure. Actual measured values may vary slightly.

Capillary Electrophoresis (CE) for Glucuronide Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged and polar compounds like glucuronide metabolites. Its application to this compound offers several advantages, including high efficiency, short analysis times, and minimal sample consumption.

When coupled with mass spectrometry (CE-MS), the technique becomes a powerful tool for both separation and definitive identification. CE-MS has been successfully employed for the direct confirmation of furosemide and its metabolites in biological samples such as urine. acs.org This approach often requires minimal sample preparation, sometimes allowing for the direct injection of diluted urine, which simplifies the analytical workflow significantly. acs.org The electrophoretic mobility of this compound is influenced by its charge (from the carboxylate and sulfonate groups) and size, allowing for its effective separation from the parent drug and other endogenous urine components. The use of CE-MS, particularly with tandem mass spectrometry (CE-MS²), provides a simple, rapid, and attractive method for both screening and confirmation assays. acs.org

Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS) Applications

Thermospray ionization is a soft ionization technique that can be interfaced with liquid chromatography (LC) to analyze thermally labile and non-volatile molecules like glucuronide conjugates. For the analysis of glucuronides, negative ion mode thermospray LC/MS is particularly effective. nih.govscispace.com This mode is more versatile than positive ion mode for detecting a wide range of metabolic structures. nih.gov

When analyzing glucuronides in negative ion mode using a salt-free aqueous solvent system, the resulting mass spectra are often simple and dominated by the molecular anion, [M-H]⁻. scispace.com This provides clear molecular weight information. Tandem mass spectrometry (MS/MS) can then be performed on this [M-H]⁻ ion. nih.gov The collisionally activated dissociation (CAD) of the glucuronide parent ion produces a characteristic "fingerprint" fragmentation pattern, including the prominent aglycone ion resulting from the loss of the glucuronic acid moiety. nih.govresearchgate.net This specific loss is a hallmark of glucuronide conjugates analyzed by soft ionization techniques. researchgate.net While specific studies detailing the thermospray analysis of this compound are not prevalent in recent literature, the principles established for other glucuronides are directly applicable for its structural verification and the identification of its characteristic ions.

Electrospray Ionization Mass Spectrometry (ESI/MS) is a highly sensitive technique used extensively in modern metabolic studies. For this compound, ESI/MS is crucial for characterizing its inherent reactivity and potential to form adducts. Acyl glucuronides are known to be chemically reactive and can undergo intramolecular rearrangement (acyl migration) where the acyl group (furosemide) moves from the 1-β position of the glucuronic acid to the 2-, 3-, or 4-β positions. nih.gov

This acyl migration is a key step that can lead to the formation of covalent adducts with proteins. nih.gov ESI/MS, especially when coupled with high-resolution mass spectrometry (HRMS) and liquid chromatography (LC-MSⁿ), allows for the monitoring of these isomeric forms and their subsequent reactions. nih.gov The analysis is typically performed in negative ion mode, which provides high sensitivity for the deprotonated glucuronide and any resulting protein adducts. nih.gov By tracking the mass shifts corresponding to the covalent attachment of the furosemide moiety to nucleophilic residues on proteins (like lysine (B10760008) or cysteine), ESI/MS can be used to characterize the formation of these drug-protein adducts, which is a critical aspect in assessing the toxicological potential of acyl glucuronides. researchgate.net

Negative Ion Thermospray LC/MS for Structural Verification and Characteristic Ion Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of this compound. While mass spectrometry provides information on mass and fragmentation, NMR provides detailed information about the atomic connectivity and the three-dimensional structure of the molecule.

The primary role of NMR in this context is to confirm that the glucuronic acid is attached to the carboxylic acid group of furosemide, forming an ester (acyl) linkage, rather than to the phenolic hydroxyl group of a potential metabolite. This is achieved by analyzing the chemical shifts and couplings of the protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

A key diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1) of the glucuronic acid ring. In an acyl glucuronide, this proton typically appears at a specific chemical shift that is distinct from that of a phenolic glucuronide. Furthermore, two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can show long-range correlations between the anomeric proton/carbon of the glucuronic acid and the carbonyl carbon of the furosemide moiety, providing unequivocal proof of the ester linkage. Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the β-configuration at the anomeric carbon. core.ac.uk Reliable identification and structural confirmation of acyl glucuronides using NMR are critical steps in drug development to assess the metabolite's properties and potential risks. researchgate.net

Sample Preparation Strategies for Labile Acyl Glucuronides

The bioanalysis of chemically reactive metabolites like this compound presents considerable analytical hurdles due to their inherent instability in biological fluids. nih.govresearchgate.net Acyl glucuronides are known to be labile, susceptible to both hydrolysis back to the parent aglycone and intramolecular acyl migration, which forms various positional isomers. currentseparations.comscispace.com This degradation can occur ex vivo, during the period between sample collection and analysis, leading to inaccurate quantification—underestimating the metabolite and overestimating the parent drug. nih.govresearchgate.net Therefore, the primary objective in developing bioanalytical methods is to minimize this degradation to ensure the accurate measurement of both the parent compound and its acyl glucuronide metabolite. nih.govresearchgate.net

Stabilization Techniques in Biological Matrices (e.g., Acidification, Temperature Control)

The stability of this compound is critically dependent on both temperature and pH. researchgate.net Consequently, immediate and effective stabilization of biological samples upon collection is paramount.

Temperature Control: A fundamental strategy to preserve the integrity of acyl glucuronides is to maintain samples at low temperatures. scispace.comresearchgate.net Lowering the temperature of blood, plasma, or urine samples immediately after collection significantly slows the rates of both hydrolysis and the pH-dependent acyl migration. scispace.comresearchgate.net It is standard practice to process blood samples at reduced temperatures to minimize this degradation. researchgate.net

Acidification: The degradation of this compound is highly pH-dependent. dntb.gov.ua The metabolite exhibits greater stability in acidic conditions, which inhibit both chemical hydrolysis and intramolecular rearrangement. nih.govdntb.gov.ua Therefore, acidifying the biological matrix is a common and effective stabilization technique. researchgate.net This is often achieved by collecting blood in tubes containing an acidic buffer or by adding acid to plasma or urine samples shortly after collection. researchgate.net A study investigating various treatments to prevent the back-conversion of acyl glucuronides found that while lowering temperature was a more common practice, lowering the pH of plasma samples was also utilized in 12.3% of the surveyed studies. researchgate.net For this compound specifically, it has been noted that no isomeric forms were present in the acidic urine of a volunteer, highlighting the importance of pH in preventing isomerization. nih.gov

The combination of immediate cooling and acidification provides a synergistic effect, creating an environment that best preserves the authentic concentrations of both furosemide and its labile metabolite for subsequent analysis.

Challenges in Minimizing Ex Vivo Degradation and Isomerization

Despite stabilization efforts, preventing the ex vivo degradation and isomerization of this compound remains a significant bioanalytical challenge. nih.gov The inherent chemical reactivity of the ester linkage in the acyl glucuronide moiety makes it prone to degradation even under controlled conditions. researchgate.net

A primary challenge is hydrolysis, which can be chemically or enzymatically mediated. While acidification helps to control chemical hydrolysis, it may not completely inhibit esterase enzymes present in biological matrices like plasma, which can cleave the acyl glucuronide back to furosemide. nih.govscispace.com

Perhaps a more complex challenge is the intramolecular acyl migration. This process involves the transfer of the furosemide acyl group from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 positions. currentseparations.comscispace.com This rearrangement results in the formation of positional isomers that are often more resistant to enzymatic hydrolysis by β-glucuronidase. scispace.comdntb.gov.ua This isomerization is pH-dependent and can occur rapidly, complicating accurate analysis. dntb.gov.ua These isomers may have different chromatographic behaviors, making it difficult to quantify the total acyl glucuronide concentration accurately and potentially leading to an underestimation of the metabolite. currentseparations.com

The sample preparation procedures themselves, such as protein precipitation or extraction, can introduce conditions that inadvertently promote degradation or isomerization if not carefully optimized. nih.govresearchgate.net

Strategies for Accurate Measurement of Parent Aglycone and Metabolite

Achieving an accurate and reliable measurement of both furosemide (the parent aglycone) and its acyl glucuronide metabolite requires a multi-faceted analytical strategy that begins with stabilized sample collection and extends through to robust chromatographic separation and specific detection. nih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the simultaneous quantification of furosemide and its glucuronide metabolite. currentseparations.comresearchgate.net The development of a successful LC-MS/MS method involves several key considerations:

Sample Preparation: Sample preparation methods must be optimized to maintain the stability of the analyte. For plasma samples, this often involves protein precipitation followed by acidification. researchgate.net In a validated method, plasma samples were prepared via acidified liquid-liquid extraction, while urine samples were simply diluted with the mobile phase, demonstrating that different matrices may require tailored approaches. nih.gov

Chromatographic Separation: A high-quality chromatographic separation is essential to resolve furosemide, its 1-O-β-acyl glucuronide, and any isomers formed through acyl migration. currentseparations.com This is typically accomplished using reversed-phase HPLC or UPLC with an acidic mobile phase (e.g., containing formic acid or acetic acid) to ensure the stability of the glucuronide during the analysis. currentseparations.comphenomenex.com The use of modern column technologies, such as core-shell particles, can provide higher efficiency, leading to narrower peaks and increased sensitivity. phenomenex.com

Detection: Tandem mass spectrometry provides the high selectivity and sensitivity needed for accurate quantification. nih.gov Specific precursor-to-product ion transitions are monitored for each compound, allowing for clear differentiation between the parent drug and its metabolite. jst.go.jp

The following table summarizes key aspects of published analytical methods for this compound.

| Analytical Method | Matrix | Sample Preparation | Key Stabilization/Finding | Linearity Range (Metabolite) |

| HPLC-Fluorescence | Plasma, Urine | Direct injection after acidification | No isoglucuronides were present in acidic urine. nih.gov | Plasma: 0.010 µg/mL (LOQ) nih.gov |

| LC-MS/MS | Plasma, Urine, Plasma Ultrafiltrate | Acidified liquid-liquid extraction (plasma); Dilution (urine) nih.gov | Sample preparation involved acidification to stabilize analytes. nih.gov | Urine: 50 - 20,000 ng/mL nih.gov |

| LC-MS/MS | Mouse Plasma | Protein precipitation with acetonitrile, stabilized with acetic acid and ascorbic acid researchgate.net | Analytes in plasma were stabilized using acetic acid and ascorbic acid. researchgate.net | Not specified for furosemide |

| LC-MS/MS | Incubation Samples (Human Liver Microsomes) | Analysis by a generic LC/MS/MS method currentseparations.com | Separation of aglycone and isomers was achieved using a gradient with an acetate ammonium buffer. currentseparations.com | Not applicable |

Computational and Mechanistic Modeling of Furosemide Acyl Glucuronide Behavior

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling represents a key computational strategy to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. For acyl glucuronides, these models are particularly useful for predicting their stability and reactivity based on molecular structure. nih.gov

A primary application of QSPR is the prediction of the degradation half-lives of acyl glucuronides, which is a crucial indicator of their reactivity. nih.gov Metabolites with short half-lives are often associated with higher reactivity and potential toxicity. researchgate.netnih.gov In vitro studies have categorized Furosemide (B1674285) Acyl Glucuronide among the more reactive metabolites. An optimized in vitro method determined the degradation half-life of Furosemide Acyl Glucuronide in phosphate (B84403) buffer to be 3.2 hours. jst.go.jp This relatively short half-life places it in a group of compounds considered to have a higher risk of reactivity. jst.go.jp

QSPR models aim to predict these half-lives without the need for synthesis and experimentation. nih.gov By analyzing a dataset of compounds with known half-lives, these models can identify structural features that govern stability. For instance, a study evaluating ten drugs classified Furosemide in the "withdrawn or warning" category, with a half-life of less than 4.0 hours, while "safe" drugs had half-lives of 10.6 hours or longer. jst.go.jp

The predictive power of QSPR models relies on the identification of relevant molecular descriptors—numerical values that characterize the structure of a molecule. nih.gov Studies on various acyl glucuronides have identified several key descriptors that influence their stability and reactivity. nih.govacs.org While specific QSPR studies focused solely on this compound are not detailed in the literature, the general principles and identified descriptors for the broader class of acyl glucuronides are directly applicable.

These descriptors fall into electronic and steric categories:

Electronic Descriptors : Properties like Sanderson electronegativities, dipole moment, and pKa are crucial. nih.govacs.org Electron-withdrawing groups attached to the acyl moiety tend to increase the electrophilicity of the ester carbonyl carbon, making the glucuronide more susceptible to nucleophilic attack (hydrolysis and acyl migration) and thus decreasing its half-life. acs.org

Steric Descriptors : The size and shape of the drug molecule (aglycone) play a significant role. Descriptors such as Taft's steric constant (Es), the number of quaternary carbons, and the complexity of ring structures are important predictors. nih.govacs.org Increased steric hindrance around the ester linkage can shield it from nucleophilic attack, thereby increasing stability and prolonging the half-life. acs.org

Regression analyses have shown that a combination of these electronic and steric descriptors can effectively predict the degradation rates of acyl glucuronides. acs.org

Prediction of this compound Degradation Half-Lives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanics-based computational method used to investigate the electronic structure of molecules. It is applied to model reaction mechanisms and calculate energetic barriers, providing deep insights into the reactivity of compounds like this compound. rsc.orgliverpool.ac.uk